4-(5-Fluoropyrimidin-2-YL)benzaldehyde

Description

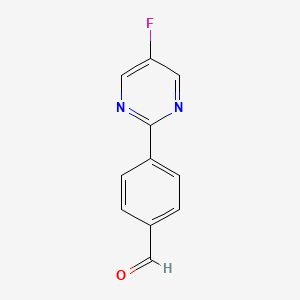

4-(5-Fluoropyrimidin-2-YL)benzaldehyde is a benzaldehyde derivative substituted at the para position with a 5-fluoropyrimidin-2-yl group. The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is fluorinated at the 5-position, introducing electron-withdrawing properties. This structural feature distinguishes it from other benzaldehyde derivatives, as fluorine substitution can significantly alter reactivity, solubility, and biological interactions.

Properties

CAS No. |

545424-37-1 |

|---|---|

Molecular Formula |

C11H7FN2O |

Molecular Weight |

202.18 g/mol |

IUPAC Name |

4-(5-fluoropyrimidin-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H7FN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-7H |

InChI Key |

HUYGPCBAZFFELO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=N2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(5-Fluoropyrimidin-2-YL)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, synthetic utility, and biological activity.

Substituent Effects on Reactivity and Electronic Properties

- 5-Fluoropyrimidin-2-yl group: The fluorine atom at the 5-position of the pyrimidine ring imparts strong electron-withdrawing effects, reducing electron density on the benzaldehyde ring. This can influence reaction kinetics in nucleophilic additions or condensations, such as Knoevenagel or aldol reactions.

- 4-(N,N-Dimethylamino)benzaldehyde (7a): The dimethylamino group is electron-donating, increasing electron density on the benzaldehyde ring. This enhances reactivity in electrophilic substitutions and stabilizes cationic intermediates, as seen in the synthesis of indolo-thiopyrylium derivatives with 78% yields .

- 4-(N,N-Diethylamino)benzaldehyde (7b): Similar to 7a but with bulkier diethylamino groups, which may hinder steric access in reactions. Despite this, yields remain high (e.g., 75–80% in cyanine synthesis) .

Physicochemical Properties

| Property | This compound | 4-(N,N-Dimethylamino)benzaldehyde | 4DCh (Compound III) |

|---|---|---|---|

| LogP (predicted) | ~2.1 (moderate lipophilicity) | ~1.5 (lower due to polar amino group) | ~1.8 (balanced by hydrazone) |

| Solubility | Low in water, moderate in DMSO | High in polar solvents | Moderate in ethanol |

| Electron Effect | Strongly electron-withdrawing | Electron-donating | Electron-donating |

Key Research Findings

- Synthetic Flexibility: Amino-substituted benzaldehydes (e.g., 7a, 7b) achieve high yields (75–80%) in heterocyclic syntheses due to favorable electronic and steric profiles .

- Biological Relevance: Electron-donating groups (e.g., dimethylamino) enhance receptor binding in pharmacological models, while fluorinated groups may optimize pharmacokinetics .

- Computational Gaps: No structural or docking data for this compound is provided in the evidence. Tools like AutoDock Vina could predict its binding modes in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.